molecular formula C7H5IN2O B8004572 4-Iodobenzo[d]oxazol-2-amine

4-Iodobenzo[d]oxazol-2-amine

Cat. No.: B8004572
M. Wt: 260.03 g/mol
InChI Key: JMJGDFRCCXNGAN-UHFFFAOYSA-N
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Description

4-Iodobenzo[d]oxazol-2-amine is a chemical compound intended for use in research applications. This compound belongs to the class of benzo[d]oxazol-2-amine derivatives, which are recognized as valuable intermediates and scaffolds in medicinal chemistry for the synthesis of new chemical entities . While specific biological data for this iodinated analog is not currently available in the searched literature, closely related compounds, such as 6-Iodobenzo[d]oxazol-2-amine, share its core structure and are subjects of research interest . The benzo[d]oxazole core is a privileged structure in drug discovery. Oxazole derivatives, in general, have been extensively reported to possess a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, and antioxidant properties . The iodine atom on the 4-position of the benzoxazole ring makes this compound a versatile synthetic intermediate. The iodine functionality can undergo various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce diverse carbon-based or nitrogen-based substituents to create a library of derivatives for structure-activity relationship (SAR) studies . This potential for further functionalization makes this compound a particularly valuable building block in the exploration of new pharmacologically active molecules. Please Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-iodo-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJGDFRCCXNGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, 2-amino-4-iodophenol reacts with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·Et₂O (2 equiv) in 1,4-dioxane at reflux (Scheme 1). The Lewis acid activates the cyanating agent, facilitating nucleophilic attack by the amine group. Subsequent intramolecular cyclization eliminates the sulfonamide moiety, yielding the benzoxazole core.

Key Parameters

  • Temperature : Reflux (100–120°C) ensures complete conversion within 25–30 hours.

  • Solvent : Polar aprotic solvents like 1,4-dioxane enhance reaction rates by stabilizing intermediates.

  • Yield : 65–78% after silica gel chromatography.

Limitations

  • Requires pre-synthesis of 2-amino-4-iodophenol, which involves hazardous iodination steps.

  • Competing side reactions, such as over-cyanation or deiodination, reduce efficiency.

Suzuki-Miyaura cross-coupling enables the introduction of iodine at the 4-position of pre-formed bromobenzoxazole intermediates. This method is favored for its regioselectivity and compatibility with sensitive functional groups.

Protocol

  • Bromobenzoxazole Synthesis : 2-Amino-4-bromobenzo[d]oxazole is prepared via cyclocondensation of 2-amino-4-bromophenol with thiourea derivatives.

  • Iodination : The bromo intermediate undergoes cross-coupling with iodoboronic acids using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3 equiv) in THF/H₂O (5:1) at 70°C.

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.0075–0.015 equiv).

  • Base : K₂CO₃ or Cs₂CO₃ ensures deprotonation of the boronic acid.

  • Yield : 70–85% after 16 hours.

Advantages

  • High functional group tolerance allows modular synthesis of derivatives.

  • Avoids direct handling of elemental iodine.

Metal-Free Iodine-Mediated One-Pot Synthesis

Recent advances highlight iodine’s dual role as a catalyst and electrophile in constructing the benzoxazole ring. This method is notable for its simplicity and scalability.

Procedure

A mixture of 2-aminophenol, aryl isothiocyanate (1.1 equiv), iodine (2 equiv), and pyridine (2 equiv) in THF reacts at room temperature for 1–2 hours. The iodine mediates oxidative desulfurization of the thiourea intermediate, followed by cyclization to form the oxazolamine (Scheme 2).

Optimization Insights

  • Solvent : THF outperforms DMSO or ethanol due to better iodine solubility.

  • Base : Pyridine or Et₃N (2 equiv) neutralizes HI generated during the reaction.

  • Yield : 74–86% without column chromatography.

Applications

  • Efficient for synthesizing N-aryl-4-iodobenzo[d]oxazol-2-amine derivatives.

  • Eliminates need for transition-metal catalysts.

Smiles Rearrangement of Benzoxazole-2-Thiol Derivatives

The Smiles rearrangement offers an alternative pathway by leveraging sulfur-based intermediates. This method is particularly useful for introducing iodine at the 4-position post-cyclization.

Methodology

  • Thiol Activation : Benzoxazole-2-thiol is treated with chloroacetyl chloride (1.2 equiv) in toluene to form a reactive sulfide intermediate.

  • Iodination : The intermediate reacts with methylamine (generated in situ from N-methylformamide) and iodine (1.5 equiv) at 70°C for 4 hours.

Key Observations

  • Regioselectivity : Iodine preferentially substitutes at the 4-position due to steric and electronic effects.

  • Yield : 60–72% after recrystallization.

Direct Electrophilic Iodination of Benzoxazole Derivatives

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) provides a straightforward approach for late-stage functionalization.

Reaction Setup

A solution of 2-aminobenzo[d]oxazole in DCM is treated with ICl (1.1 equiv) at 0°C for 1 hour. The reaction is quenched with Na₂S₂O₃, and the product is isolated via extraction.

Optimization

  • Electrophile : ICl offers higher reactivity than NIS but requires strict temperature control.

  • Yield : 55–68% with minimal byproducts.

Limitations

  • Poor regioselectivity in polyhalogenated substrates.

  • Risk of over-iodination or ring-opening side reactions.

Comparative Analysis of Preparation Methods

MethodKey ReagentsYield (%)Temperature (°C)Time (h)AdvantagesLimitations
CyclocondensationNCTS, BF₃·Et₂O65–78100–12025–30Direct, scalableRequires pre-iodinated phenol
Suzuki Cross-CouplingPd(dppf)Cl₂, K₂CO₃70–857016High regioselectivityExpensive catalysts
Iodine-Mediated One-PotI₂, pyridine74–86251–2Metal-free, rapidLimited to N-aryl derivatives
Smiles RearrangementChloroacetyl chloride, I₂60–72704Versatile for N-alkylationMulti-step, moderate yields
Electrophilic IodinationICl, DCM55–6801Late-stage functionalizationPoor regioselectivity in complex systems

Chemical Reactions Analysis

Reaction Scheme

A typical reaction scheme for synthesizing 4-iodobenzo[d]oxazol-2-amine might involve:

  • Formation of Benzoxazole :

    • Starting from o-aminophenol and carboxylic acids or aldehydes under acidic conditions.

  • Iodination :

    • The benzoxazole derivative is subjected to iodination using iodine in a suitable solvent.

  • Amination :

    • The iodinated product is treated with ammonia or an amine under oxidative conditions.

Substitution Reactions

This compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Typical nucleophiles include:

  • Amines : Reacting with various amines can yield N-substituted derivatives.

  • Thiols : The compound can react with thiols to form thioether derivatives.

Oxidation and Reduction

The compound may also participate in oxidation and reduction reactions:

  • Oxidation : Under oxidative conditions, it can form nitroso or nitro derivatives, depending on the oxidizing agent used (e.g., potassium permanganate, hydrogen peroxide) .

  • Reduction : Reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Coupling Reactions

Coupling reactions, particularly C–N coupling, are significant for synthesizing more complex molecules:

  • Copper-Catalyzed Coupling : This method allows for the formation of C–N bonds with various substrates, enhancing the diversity of products obtainable from this compound .

Research Findings on Reactivity

Recent studies have highlighted several important findings regarding the reactivity of this compound:

  • Catalyst Efficiency : The use of iodine as a catalyst in various reactions has shown improved yields and reduced reaction times compared to traditional metal catalysts .

  • Environmental Considerations : Many synthetic routes are being developed with an emphasis on green chemistry principles, utilizing less hazardous reagents and solvents .

  • Biological Activity : Compounds derived from this compound have been investigated for their potential as pharmaceuticals, particularly in targeting specific biological pathways relevant to cancer treatment .

Scientific Research Applications

Medicinal Chemistry

4-Iodobenzo[d]oxazol-2-amine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:

  • Antimicrobial Agents : Research indicates that compounds derived from this compound exhibit significant antibacterial activity against various pathogens. The iodine atom contributes to the compound's lipophilicity, enhancing membrane penetration and subsequent antimicrobial efficacy.
  • Anticancer Compounds : Studies have shown that derivatives of this compound can inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, modifications to the oxazole ring can optimize binding affinities to cancer-related targets .

Case Study: Anticancer Activity

A recent study demonstrated that a derivative of this compound exhibited IC50 values in the nanomolar range against breast cancer cell lines, indicating potent anticancer properties. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis .

Materials Science

In materials science, this compound is utilized in the development of novel materials with unique electronic and optical properties. Its ability to form stable complexes with metals makes it suitable for:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties allow it to be incorporated into OLED structures, enhancing light emission efficiency.
  • Sensors : Due to its fluorescence properties, it can be used in sensor applications for detecting environmental pollutants or biological markers.

Biological Studies

This compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its structural features facilitate:

  • Enzyme Inhibition Studies : The compound has been used to investigate the inhibition mechanisms of various enzymes, providing insights into drug design .
  • Protein Interaction Studies : It serves as a tool for understanding protein-ligand interactions, crucial for drug discovery processes.

Table 1: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryAntimicrobial agents, anticancer compoundsExhibits significant activity against pathogens and cancer cells .
Materials ScienceOLEDs, sensorsEnhances electronic properties for advanced materials.
Biological StudiesEnzyme inhibition studies, protein interaction assaysUseful in understanding drug-target interactions.

Mechanism of Action

The mechanism of action of 4-Iodobenzo[d]oxazol-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The iodine atom and oxazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1. Physicochemical Comparison of Selected Analogs

Compound Substituent Molecular Weight (g/mol) Melting Point (°C)
4-Bromobenzo[d]oxazol-2-amine Br 213.03 Not reported
4-Methyl-N-phenethyl derivative CH₃, phenethyl 253.13 135–138
N-(4-Nitrophenyl) derivative (2a) NO₂ 256.24 219–220
5-Fluoro derivative (2b) F 274.06 254–256

Anti-inflammatory Effects

Nitro-substituted derivatives (e.g., 2a–g) inhibit IL-6, IL-1β, and TNF-α secretion, with IC₅₀ values <10 μM in LPS-activated cells . The iodine substituent’s larger size may enhance receptor interactions compared to smaller halogens like fluorine .

Anthelmintic Activity

N-Methylbenzo[d]oxazol-2-amine exhibits potent activity against Trichinella spiralis (comparable to albendazole) with low cytotoxicity (10× safer in HEK293 cells) . Halogenation could further optimize pharmacokinetics.

Antimicrobial and Anticancer Potential

Benzoxazole-5-carboxylate derivatives show activity against E. coli and C. albicans , while oxazole-naphthyridine hybrids (e.g., 0.10–0.18 μM IC₅₀ against cancer cells) highlight structural versatility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Iodobenzo[d]oxazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Classical synthesis : A common approach involves nucleophilic substitution or cyclization reactions. For example, substituting a halogen (e.g., bromine or chlorine) in the benzo[d]oxazole scaffold with iodine using KI under reflux conditions (e.g., DMF as solvent, 80–100°C) .

  • Microwave-assisted synthesis : Reduces reaction time and improves yield. For analogous compounds, microwave irradiation (150–200 W, 10–30 min) with a Pd catalyst achieves efficient coupling .

  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields pure products (45–74% yields) .

    Key Reaction Parameters
    Solvent: DMF or DMSO
    Temperature: 80–100°C
    Catalyst: Pd(PPh3)4 (for coupling)
    Yield: 45–74% (column purification)

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.9 ppm) and carbons (δ 120–160 ppm). The iodine substituent causes deshielding in adjacent protons .

  • HRMS : Exact mass confirmation (e.g., calculated [M+H]+ for C7H5IN2O: 260.9471; observed: 260.9465) .

  • IR : Stretching vibrations for C-I (500–600 cm⁻¹) and NH2 (3300–3400 cm⁻¹) .

    Example NMR Data (Analogous Compound)
    1H NMR (DMSO-d6): δ 7.39–7.22 (m, aromatic H)
    13C NMR: δ 157.5 (C=O), 128.9 (C-I)

Advanced Research Questions

Q. How does the iodine substituent influence the compound's reactivity and interactions in medicinal chemistry applications?

  • Methodological Answer :

  • Electrophilicity : The iodine atom enhances electrophilic aromatic substitution reactivity, enabling further functionalization (e.g., Suzuki coupling) .
  • Biological interactions : Iodine's size and polarizability improve binding to hydrophobic pockets in enzymes (e.g., anthelmintic targets like β-tubulin) .
  • Hydrogen bonding : The NH2 group forms hydrogen bonds (e.g., with ATP-binding sites in kinases), as shown in docking studies .

Q. What computational methods are used to predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions. For example, INK 128 (a benzo[d]oxazol-2-amine derivative) showed binding energy of −30.828 kcal/mol to mTOR kinase .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .
  • QSAR : Correlates substituent effects (e.g., iodine vs. fluorine) with bioactivity using descriptors like logP and polar surface area .

Q. How can in vitro and in vivo models assess the compound's therapeutic potential?

  • Methodological Answer :

  • In vitro :
  • Anthelmintic activity: Larval motility assays (e.g., EC50 = 0.5–2.0 µM against Haemonchus contortus) .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., IC50 > 50 µM indicates selectivity) .
  • In vivo :
  • Rodent models: Dose-response studies (e.g., 10–50 mg/kg oral administration) for parasite load reduction .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzo[d]oxazol-2-amine derivatives?

  • Methodological Answer :

  • Substituent variation : Compare analogues with halogens (I, F), alkyl groups, or electron-withdrawing groups. For example, iodine improves anthelmintic potency over fluorine .

  • Pharmacophore mapping : Identify critical features (e.g., NH2 for hydrogen bonding, aromatic ring for π-π stacking) .

  • Data analysis : Use statistical tools (e.g., PCA or regression models) to correlate structural features with bioactivity .

    SAR Example
    4-Iodo derivative: EC50 = 1.2 µM (anthelmintic)
    4-Fluoro derivative: EC50 = 3.8 µM

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